molecular formula C10H13NO3 B13176999 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid

1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid

Cat. No.: B13176999
M. Wt: 195.21 g/mol
InChI Key: VPMRQSRFUCYZOE-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyanoethyl group, a methyl group, and a carboxylic acid group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a cyclopentanone derivative with a cyanoethylating agent under basic conditions, followed by oxidation and carboxylation steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    1-(2-Cyanoethyl)-2-oxocyclopentane-1-carboxylic acid: Similar structure but lacks the methyl group.

    3-Methyl-2-oxocyclopentane-1-carboxylic acid: Similar structure but lacks the cyanoethyl group.

    1-(2-Cyanoethyl)-3-methylcyclopentane-1-carboxylic acid: Similar structure but lacks the oxo group.

Uniqueness: 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid is unique due to the presence of all three functional groups (cyanoethyl, methyl, and carboxylic acid) on the cyclopentane ring

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-(2-cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-7-3-5-10(8(7)12,9(13)14)4-2-6-11/h7H,2-5H2,1H3,(H,13,14)

InChI Key

VPMRQSRFUCYZOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1=O)(CCC#N)C(=O)O

Origin of Product

United States

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